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molecular formula C7H7BrN2O3 B2440410 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one CAS No. 1446237-40-6

5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one

Cat. No. B2440410
M. Wt: 247.048
InChI Key: GLDCXELPUQJUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09315501B2

Procedure details

A solution of 5-bromo-4-methyl-3-nitropyridin-2-ol (15.00 g, 64.37 mmol) [Combi-Blocks, AN-1086] in N,N-dimethylformamide (250 mL) was treated with sodium hydride (3.09 g, 77.3 mmol) (60% dispersion on mineral oil) slowly and portionwise, and stirred at RT for 30 min. The reaction mixture was treated with methyl iodide (4.81 mL, 77.2 mmol) dropwise and stirred at RT for 3 h. LCMS indicated a clean peak for methylated product. The reaction mixture was poured over water/ice (˜400 mL) and allowed to stir while the ice melted. The aqueous mixture was extracted with EA. The organic layer was washed with water (3×) and brine, dried with magnesium sulfate, filtered, and concentrated to give the desired product (14.9 g, 93%) that was used without further purification. LCMS calculated for C7H8BrN2O3 (M+H)+: m/z=247.0, 249.0. found: 247.0, 248.9.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
4.81 mL
Type
reactant
Reaction Step Two
[Compound]
Name
water ice
Quantity
400 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
93%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:12])=[C:4]([N+:9]([O-:11])=[O:10])[C:5]([OH:8])=[N:6][CH:7]=1.[H-].[Na+].[CH3:15]I>CN(C)C=O>[Br:1][C:2]1[C:3]([CH3:12])=[C:4]([N+:9]([O-:11])=[O:10])[C:5](=[O:8])[N:6]([CH3:15])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC=1C(=C(C(=NC1)O)[N+](=O)[O-])C
Name
Quantity
3.09 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
4.81 mL
Type
reactant
Smiles
CI
Step Three
Name
water ice
Quantity
400 mL
Type
reactant
Smiles
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
portionwise, and stirred at RT for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at RT for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with EA
WASH
Type
WASH
Details
The organic layer was washed with water (3×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C(=C(C(N(C1)C)=O)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 14.9 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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